molecular formula C36H25Br B12824223 1-bromo-2,3,4,5,6-pentakis-phenylbenzene

1-bromo-2,3,4,5,6-pentakis-phenylbenzene

Cat. No.: B12824223
M. Wt: 537.5 g/mol
InChI Key: RNRKGWPCKHAAGZ-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5,6-pentakis-phenylbenzene (molecular formula: C42H29Br) is a polyaryl-substituted benzene derivative featuring a central benzene ring substituted with five phenyl groups and one bromine atom. The bromine atom introduces an electron-withdrawing effect, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in synthetic chemistry. However, its high substitution pattern distinguishes it from simpler aryl bromides, necessitating specialized synthetic strategies .

Properties

Molecular Formula

C36H25Br

Molecular Weight

537.5 g/mol

IUPAC Name

1-bromo-2,3,4,5,6-pentakis-phenylbenzene

InChI

InChI=1S/C36H25Br/c37-36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(36)30-24-14-5-15-25-30/h1-25H

InChI Key

RNRKGWPCKHAAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced aromatic compounds .

Scientific Research Applications

1-bromo-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and phenyl groups influence the electron density of the benzene ring, making it susceptible to attack by electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and the formation of carbocation intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Properties of 1-Bromo-2,3,4,5,6-pentakis-phenylbenzene and Analogs
Compound Name Substituents Molecular Weight (g/mol) HOMO/LUMO (eV) Key Applications
This compound 5 phenyl, 1 bromine 589.6 N/A* Synthetic intermediate
Hexakis(4-bromophenyl)benzene 6 para-bromophenyl 1067.2 N/A Polymer precursors
1-Cyano-2,3,4,5,6-pentakis(4-phenylthio)benzene 5 phenylthio, 1 cyano 823.1 N/A Sulfur exchange reactions
5tBuCzBN (Benzonitrile derivative) 5 tert-butylcarbazole, 1 cyano 1040.3 HOMO: -5.45, LUMO: -2.74 OLED TADF emitters
1-Bromo-2,3,4,5,6-pentafluorobenzene 5 fluorine, 1 bromine 246.95 N/A Fluorinated intermediates

Key Observations :

  • Steric Effects : The phenyl groups in this compound induce greater steric hindrance compared to smaller substituents like fluorine or methylthio groups in analogs . This may reduce reactivity in substitution reactions but enhance stability in high-temperature applications.
  • Electronic Effects : Bromine's electron-withdrawing nature contrasts with the electron-donating tert-butylcarbazole groups in 5tBuCzBN, which exhibit high kRISC (reverse intersystem crossing rate) values (>10<sup>5</sup> s<sup>-1</sup>) for thermally activated delayed fluorescence (TADF) in OLEDs .
  • Synthetic Utility: Unlike hexakis(4-bromophenyl)benzene , which is used in polymer synthesis due to multiple bromine sites, the single bromine in the target compound limits its utility to mono-functionalized coupling reactions.

Reactivity and Functionalization

  • Cross-Coupling Potential: The bromine atom in this compound is sterically shielded by adjacent phenyl groups, which may slow down palladium-catalyzed reactions compared to less hindered analogs like 1-bromo-2,3,4,5,6-pentafluorobenzene .
  • Sulfur Exchange: Analogous to 1-cyano-2,3,4,5,6-pentakis(4-phenylthio)benzene , the target compound could participate in sulfur exchange reactions, but its bromine site offers an additional pathway for functionalization.

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